molecular formula C10H12ClNO2 B11757215 [(2-Chloro-benzyl)-methyl-amino]-acetic acid

[(2-Chloro-benzyl)-methyl-amino]-acetic acid

Cat. No.: B11757215
M. Wt: 213.66 g/mol
InChI Key: OZEOUXJLJCDSLG-UHFFFAOYSA-N
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Description

[(2-Chloro-benzyl)-methyl-amino]-acetic acid (chemical formula: C₁₀H₁₂ClNO₂; molecular weight: 213.66 g/mol) is a substituted acetic acid derivative featuring a 2-chlorobenzyl group linked to a methylamino moiety.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl-methylamino]acetic acid

InChI

InChI=1S/C10H12ClNO2/c1-12(7-10(13)14)6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,13,14)

InChI Key

OZEOUXJLJCDSLG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1Cl)CC(=O)O

Origin of Product

United States

Preparation Methods

Phase-Transfer Catalysis for Chlorophenylglycine Derivatives

Patent CN103172527A outlines a two-step method for synthesizing ortho-chlorophenylglycine methyl ester, a clopidogrel precursor:

  • Formation of Chloro-O-Phenyl Glycine :

    • Reactants : o-Chlorobenzaldehyde, chloroform, phase-transfer catalyst (e.g., triethyl benzyl ammonium chloride), ammonia, and NaOH.

    • Conditions : Reaction at −5°C to 0°C under vigorous stirring.

    • Yield : 58% after recrystallization.

  • Esterification with Thionyl Chloride :

    • Reactants : Chloro-O-Phenyl glycine, thionyl chloride, methanol.

    • Conditions : Reflux at 65°C for 6 hours.

    • Yield : 85%.

Table 1: Reaction Conditions for Chloro-O-Phenyl Glycine Methyl Ester

StepReactantsCatalystTemperatureYield
1o-Chlorobenzaldehyde, CHCl₃TEBA−5°C–0°C58%
2Chloro-O-Phenyl glycineSOCl₂, CH₃OH65°C85%

This method avoids toxic sodium cyanide, addressing environmental and safety concerns.

Cyanide-Based Synthesis of 2-Chlorophenylglycine

Patent US20040176637A1 describes a racemic synthesis of 2-chlorophenylglycine using sodium cyanide:

  • Nucleophilic Addition :

    • Reactants : 2-Chlorobenzaldehyde, NH₄HCO₃, NaCN in methanol/water.

    • Conditions : 65–70°C for 5 hours, followed by NaOH hydrolysis at 120°C.

    • Yield : 58%.

  • Chiral Resolution :

    • Agent : D-Camphor sulfonic acid.

    • Outcome : Enantiomers with specific rotations [α]=+115.6[\alpha] = +115.6^\circ (S) and 111.5−111.5^\circ (R).

Table 2: Enantiomeric Resolution Data

EnantiomerSpecific Rotation ([α][\alpha])Melting Point (°C)
S(+)+115.6 (1N HCl)184.4–185.7
R(−)−111.5 (1N HCl)184.9–185.8

While effective, the use of NaCN poses toxicity risks, limiting industrial scalability.

Proposed Routes for [(2-Chloro-benzyl)-Methyl-Amino]-Acetic Acid

Alkylation of Methylamine with 2-Chlorobenzyl Chloride

A plausible route involves sequential alkylation and carboxylation:

  • Synthesis of N-Methyl-N-(2-chlorobenzyl)amine :

    • Reactants : Methylamine, 2-chlorobenzyl chloride.

    • Conditions : Base-mediated alkylation at 0–25°C.

  • Introduction of Acetic Acid Moiety :

    • Reactants : Ethyl bromoacetate, followed by saponification with NaOH.

    • Expected Yield : 70–80% (based on analogous ester hydrolysis).

Reductive Amination Pathway

An alternative method leverages reductive amination:

  • Imine Formation :

    • Reactants : 2-Chlorobenzaldehyde, methylamine.

    • Catalyst : NaBH₄ or Pd/C under hydrogen.

  • Glycine Coupling :

    • Reactants : Bromoacetic acid, N-methyl-2-chlorobenzylamine.

    • Conditions : Nucleophilic substitution in polar aprotic solvents (e.g., DMF).

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Synthetic Strategies

MethodAdvantagesLimitations
Phase-TransferCyanide-free, high ester yield (85%)Requires cryogenic conditions
Cyanide-BasedHigh enantiomeric purityToxic reagents, environmental hazards
Proposed AlkylationModular, avoids cyanideMulti-step, lower overall yield

Chemical Reactions Analysis

Reactivity Profile

  • Functional Groups :

    • Primary amine (-NHCH₃): Participates in acylation, alkylation, and condensation reactions.

    • Carboxylic acid (-COOH): Undergoes esterification, amidation, and decarboxylation.

    • Chloro-substituted benzyl group : The chlorine at the ortho position may influence steric and electronic effects but is not typically reactive under standard conditions.

Acylation of the Amino Group

The primary amine reacts with acylating agents (e.g., acyl chlorides) to form amides . This reaction typically requires a base to absorb the generated HCl and facilitate nucleophilic attack.

  • Mechanism :
    The amine attacks the electrophilic carbonyl carbon of the acyl chloride, releasing HCl.
    R-NH2+Cl-CO-R’R-NH-CO-R’+HCl\text{R-NH}_2 + \text{Cl-CO-R'} \rightarrow \text{R-NH-CO-R'} + \text{HCl}

  • Conditions :

    • Base : Pyridine, triethylamine (TEA), or potassium carbonate .

    • Solvent : Polar aprotic solvents (e.g., DMSO, DMF) or aromatic solvents (e.g., toluene) .

    • Temperature : 120–130°C for condensation reactions .

Esterification of the Carboxylic Acid

The carboxylic acid reacts with alcohols to form esters , often catalyzed by acid catalysts (e.g., H₂SO₄).

  • Mechanism :
    Nucleophilic attack by the alcohol on the carbonyl carbon, followed by proton transfer and elimination of water.
    RCOOH+R’OHRCOOR’+H2O\text{RCOOH} + \text{R'OH} \rightleftharpoons \text{RCOOR'} + \text{H}_2\text{O}

Alkylation of the Amino Group

The amine reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Mechanism :
    The amine acts as a nucleophile, displacing the halide in an SN² reaction.
    R-NH2+R’-XR-NH-R’+HX\text{R-NH}_2 + \text{R'-X} \rightarrow \text{R-NH-R'} + \text{HX}

Reaction Conditions and Solvents

Reaction Type Conditions Solvents Catalysts/Bases
Acylation120–130°CDMSO, DMFPyridine, TEA
EsterificationAcidicEthanolH₂SO₄, HCl
AlkylationRoom tempAqueousNaOH, K₂CO₃

Scientific Research Applications

Neurotransmitter Modulation

Research indicates that [(2-Chloro-benzyl)-methyl-amino]-acetic acid may play a role in modulating neurotransmitter systems, particularly serotonin and dopamine. These effects suggest potential applications in treating mood disorders such as depression and anxiety.

  • Mechanism : The compound appears to enhance serotonin release and may promote dopamine activity, contributing to improved mood and cognitive function.

Anti-inflammatory Effects

Preliminary studies have shown that this compound exhibits anti-inflammatory properties. It has been observed to reduce the levels of pro-inflammatory cytokines in vitro, indicating its potential in treating inflammatory disorders.

  • In Vitro Findings :
    • Reduction of IL-6 levels by 40% at a concentration of 5 µM.
Assay TypeConcentration (µM)Effect Observed
Anti-inflammatory5Reduction of IL-6 by 40%

Antimicrobial Activity

The compound has shown promising antimicrobial activity against certain bacterial strains, suggesting it may be useful in developing new antibiotics or treatments for infections.

  • Preliminary Results :
    • Inhibition zone of 12 mm against E. coli at a concentration of 50 µM.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of [(2-Chloro-benzyl)-methyl-amino]-acetic acid in models of oxidative stress. The results indicated that the compound significantly reduced neuronal cell death induced by oxidative stress, highlighting its potential for treating neurodegenerative diseases.

Case Study 2: Efficacy in Pain Models

In a series of experiments involving rodent models for neuropathic pain, the compound demonstrated significant antinociceptive properties without inducing motor deficits. This suggests its potential as a therapeutic agent for chronic pain management.

Mechanism of Action

The mechanism of action of [(2-Chloro-benzyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with [(2-Chloro-benzyl)-methyl-amino]-acetic acid, such as halogenated aromatic systems, amino-acetic acid backbones, or analogous substituents:

2-[Benzyl(phenyl)amino]acetic Acid
  • Molecular Formula: C₁₅H₁₅NO₂
  • Molecular Weight : 241.29 g/mol
  • Key Features: Contains a benzyl-phenylamino group instead of a 2-chlorobenzyl-methylamino moiety.
2-(2-Chlorobenzamido)acetic Acid
  • Molecular Formula: C₉H₈ClNO₃
  • Molecular Weight : 213.62 g/mol
  • Key Features: Substitutes the methylamino group with a chlorobenzamido (amide-linked) side chain.
  • Notes: The amide linkage could reduce metabolic instability compared to the secondary amine in the target compound.
[(2-Bromo-benzyl)-methyl-amino]-acetic Acid
  • Molecular Formula: C₁₀H₁₂BrNO₂
  • Molecular Weight : 258.11 g/mol
  • Key Features : Bromine replaces chlorine at the benzyl position.
  • Notes: Bromine’s larger atomic radius and higher lipophilicity may alter steric interactions or bioavailability compared to the chloro analog. Such halogen substitutions are common in structure-activity relationship (SAR) studies to optimize drug-like properties .
6-Chloro-α-methyl-carbazole-2-acetic Acid (C-5720)
  • Molecular Formula: C₁₁H₁₀ClNO₂
  • Molecular Weight : 223.66 g/mol
  • Key Features : Carbazole core with a chloro-substituted acetic acid side chain.
  • Biological Activity : Demonstrates potent anti-inflammatory, analgesic, and antipyretic effects comparable to indomethacin but with reduced gastrointestinal toxicity. This highlights the role of the acetic acid moiety in mediating anti-inflammatory activity, though the carbazole system confers distinct pharmacokinetic properties .
[4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic Acid (Wy-14,643)
  • Molecular Formula : C₁₅H₁₄ClN₃O₂S
  • Molecular Weight : 331.81 g/mol
  • Biological Activity: A peroxisome proliferator and hepatocarcinogen in rodents.

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
[(2-Chloro-benzyl)-methyl-amino]-acetic acid C₁₀H₁₂ClNO₂ 213.66 2-Chlorobenzyl, methylamino
2-[Benzyl(phenyl)amino]acetic acid C₁₅H₁₅NO₂ 241.29 Benzyl-phenylamino
2-(2-Chlorobenzamido)acetic acid C₉H₈ClNO₃ 213.62 2-Chlorobenzamido
6-Chloro-α-methyl-carbazole-2-acetic acid C₁₁H₁₀ClNO₂ 223.66 Carbazole core, chloro substituent

Key Research Findings and Implications

Halogen Substitution : Bromine or chlorine at the benzyl position modulates steric and electronic properties. For example, bromine’s larger size may enhance binding affinity in hydrophobic pockets but reduce solubility .

Acetic Acid Moieties : The carboxylic acid group is critical for anti-inflammatory activity, as seen in C-5720 and Wy-14,643. However, the attached aromatic/heterocyclic systems dictate target specificity and toxicity profiles .

Toxicity and Discontinuation: [(2-Chloro-benzyl)-methyl-amino]-acetic acid’s discontinued status contrasts with analogs like C-5720, which remain pharmacologically viable.

Biological Activity

[(2-Chloro-benzyl)-methyl-amino]-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological effects, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

The compound features a chloro-substituted benzyl group attached to a methyl amino group and an acetic acid moiety. This unique structure contributes to its diverse biological activities.

The biological activity of [(2-Chloro-benzyl)-methyl-amino]-acetic acid is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or activator, influencing various cellular pathways. For example, it has been studied for its potential to inhibit cholinesterases, which are critical in neurotransmitter regulation, as well as monoamine oxidase B (MAO B), linked to neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

Studies have shown that compounds similar to [(2-Chloro-benzyl)-methyl-amino]-acetic acid exhibit antimicrobial properties. For instance, derivatives have been evaluated for their effectiveness against various bacterial strains, demonstrating significant inhibition at low concentrations .

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties. In vitro studies have suggested that it can modulate inflammatory cytokine production, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Neuroprotective Properties

The compound's ability to inhibit MAO B suggests a role in neuroprotection. By preventing the breakdown of neurotransmitters like dopamine, it may help alleviate symptoms associated with neurodegenerative disorders .

Research Findings and Case Studies

A selection of studies highlights the biological activity of [(2-Chloro-benzyl)-methyl-amino]-acetic acid:

  • Cholinesterase Inhibition : A study evaluated the inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these enzymes .
  • Neuroprotection : In a model of oxidative stress, [(2-Chloro-benzyl)-methyl-amino]-acetic acid showed protective effects on neuronal cells, reducing cell death and oxidative damage markers .
  • Antimicrobial Testing : Various derivatives were tested against Gram-positive and Gram-negative bacteria, with results showing effective inhibition at concentrations as low as 10 µg/mL .

Data Summary Table

Activity Type Target IC50/Effectiveness Reference
Cholinesterase InhibitionAChE/BChELow micromolar
NeuroprotectionNeuronal cellsReduced oxidative stress
AntimicrobialVarious bacterial strainsEffective at 10 µg/mL

Q & A

Basic Research Questions

Q. What are common synthetic routes for [(2-Chloro-benzyl)-methyl-amino]-acetic acid, and what intermediates are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via coupling reactions between chloro-substituted benzylamines and glycine derivatives. For example, describes the coupling of 4-amino-5-chloro-2-methoxybenzoic acid with glycine benzyl ester, followed by catalytic hydrogenation to remove protecting groups. Key intermediates include halogenated benzylamine precursors and activated glycine derivatives (e.g., benzyl esters). Reaction temperature (20–25°C) and anhydrous conditions are critical to minimize hydrolysis of intermediates .

Q. How can spectroscopic methods (NMR, IR) be used to confirm the structure and purity of [(2-Chloro-benzyl)-methyl-amino]-acetic acid?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify resonances for the methyl-amino group (~2.8–3.2 ppm for CH₃N) and the acetic acid moiety (~3.6–4.0 ppm for CH₂COO⁻). Aromatic protons from the 2-chloro-benzyl group appear as a multiplet in the 7.2–7.5 ppm range.
  • IR Spectroscopy : Look for absorption bands at ~1700–1720 cm⁻¹ (C=O stretch of acetic acid) and ~1540 cm⁻¹ (N–H bending).
  • Cross-validate with X-ray crystallography (if crystalline), as demonstrated in for structurally similar phenylacetic acid derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of [(2-Chloro-benzyl)-methyl-amino]-acetic acid?

  • Methodological Answer :

  • Catalyst Screening : Use palladium-based catalysts (e.g., Pd/C) for deprotection steps, as described in .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Error Analysis : If yields vary, assess trace moisture (hydrolyzes intermediates) via Karl Fischer titration or monitor reaction progress via TLC/HPLC ( recommends trifluoroacetic acid in mobile phases for HPLC purity checks) .

Q. How can researchers resolve contradictions in reported melting points or spectral data for [(2-Chloro-benzyl)-methyl-amino]-acetic acid derivatives?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. For example, and report mp differences of ~5°C for structurally similar chloro-benzylamino acids. To address this:

  • Recrystallization : Use solvents like ethanol/water mixtures to isolate pure polymorphs.
  • DSC Analysis : Quantify thermal behavior to distinguish polymorphs.
  • Collaborative Validation : Cross-check NMR data with computational simulations (e.g., DFT-based chemical shift predictions) .

Q. What strategies are recommended for developing robust HPLC/LC-MS methods to quantify [(2-Chloro-benzyl)-methyl-amino]-acetic acid in complex matrices?

  • Methodological Answer :

  • Mobile Phase : Use 0.1% trifluoroacetic acid (TFA) in water/acetonitrile for ion-pairing chromatography, as TFA improves peak symmetry for carboxylic acids ( ).
  • Column Selection : C18 columns with 3.5 µm particle size provide optimal resolution.
  • MS Detection : Employ negative-ion ESI mode for acetic acid derivatives, monitoring m/z corresponding to [M−H]⁻ ions .

Q. How does the position of chloro-substituents on the benzyl group influence the compound’s reactivity or biological activity?

  • Methodological Answer : Substituent position affects electronic and steric properties. For example:

  • Ortho-substituents (2-chloro) may hinder rotational freedom, altering binding affinity in biological assays ( highlights steric effects in phenylacetic acid derivatives).
  • Meta/para-substituents could enhance solubility via polar interactions.
  • Experimental Design : Synthesize positional isomers and compare reactivity in coupling reactions (e.g., ’s synthesis of 4-chloro vs. 5-chloro analogs) .

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